molecular formula C14H16BrN5O B7541853 (4-Bromo-1-methylpyrrol-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone

(4-Bromo-1-methylpyrrol-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone

Cat. No. B7541853
M. Wt: 350.21 g/mol
InChI Key: FHGZUFPPFHFBJY-UHFFFAOYSA-N
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Description

(4-Bromo-1-methylpyrrol-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone, also known as BPPM, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. BPPM is a kinase inhibitor that has been shown to have promising effects in the treatment of various diseases, including cancer and neurological disorders.

Mechanism of Action

(4-Bromo-1-methylpyrrol-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone works by inhibiting the activity of specific kinases, including Akt and mTOR, which are involved in cell proliferation and survival. By inhibiting these kinases, (4-Bromo-1-methylpyrrol-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone can prevent the growth of cancer cells and reduce inflammation in neurological disorders.
Biochemical and Physiological Effects:
(4-Bromo-1-methylpyrrol-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone has been shown to have a range of biochemical and physiological effects. In cancer cells, (4-Bromo-1-methylpyrrol-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone inhibits cell proliferation and induces apoptosis, which is programmed cell death. (4-Bromo-1-methylpyrrol-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone has also been shown to reduce inflammation in neurological disorders by inhibiting the activation of microglia.

Advantages and Limitations for Lab Experiments

(4-Bromo-1-methylpyrrol-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone has several advantages for lab experiments, including its high potency and selectivity for specific kinases. However, (4-Bromo-1-methylpyrrol-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone also has limitations, including its low solubility and stability, which can affect its efficacy in experiments.

Future Directions

There are several future directions for research on (4-Bromo-1-methylpyrrol-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone. One area of research is the development of more potent and stable analogs of (4-Bromo-1-methylpyrrol-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone that can be used in clinical trials. Another area of research is the investigation of (4-Bromo-1-methylpyrrol-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone in combination with other therapies, such as chemotherapy, to enhance its therapeutic effects. Additionally, further studies are needed to determine the long-term safety and efficacy of (4-Bromo-1-methylpyrrol-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone in humans.

Synthesis Methods

(4-Bromo-1-methylpyrrol-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method for (4-Bromo-1-methylpyrrol-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone is complex and requires expertise in organic chemistry. However, the process has been optimized to produce high yields of pure (4-Bromo-1-methylpyrrol-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone.

Scientific Research Applications

(4-Bromo-1-methylpyrrol-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone has been extensively studied for its potential therapeutic applications. In cancer research, (4-Bromo-1-methylpyrrol-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone has been shown to inhibit the growth of cancer cells by targeting specific kinases that are involved in cell proliferation and survival. (4-Bromo-1-methylpyrrol-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone has also been studied in neurological disorders, where it has been shown to have neuroprotective effects by inhibiting the activation of microglia, which are immune cells that play a role in neuroinflammation.

properties

IUPAC Name

(4-bromo-1-methylpyrrol-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN5O/c1-18-10-11(15)9-12(18)13(21)19-5-7-20(8-6-19)14-16-3-2-4-17-14/h2-4,9-10H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGZUFPPFHFBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)N2CCN(CC2)C3=NC=CC=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-1-methylpyrrol-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone

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